An In-Depth Technical Guide to the Chemical Structure Analysis of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester
An In-Depth Technical Guide to the Chemical Structure Analysis of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester
Foreword: Unveiling the Molecular Architecture of a Novel Pyrrolidone Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the chemical structure analysis of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester. The pyrrolidone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Understanding the precise molecular architecture of novel derivatives, such as the subject of this guide, is a critical first step in elucidating its structure-activity relationship (SAR) and unlocking its therapeutic potential. This document is structured to provide not just a series of analytical protocols, but a logical and insightful narrative into why specific techniques are chosen and how the resulting data is interpreted to build a cohesive and validated structural assignment. We will proceed with the assumption that the target molecule has been synthesized and purified, and our objective is to unequivocally confirm its chemical identity.
I. The Strategic Approach to Structural Elucidation
The analytical strategy for a novel small molecule like 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester is predicated on a multi-technique approach to ensure a self-validating and unambiguous structural assignment. We will employ a trifecta of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data will afford us a high-confidence confirmation of the molecule's identity.
II. Synthesis Pathway: A Rationale for its Formation
While a detailed synthesis protocol is beyond the primary scope of this analytical guide, a plausible synthetic route informs our understanding of the expected product and potential byproducts. A common approach to substituted pyrrolidines involves multi-component reactions or cycloadditions.[2] A likely synthesis for our target molecule would involve the esterification of the parent carboxylic acid, 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid. The parent acid itself can be synthesized through various established methods for creating substituted pyrrolidines.[3][4]
The choice of methanol in the presence of an acid catalyst (e.g., sulfuric acid) for the esterification is a standard, cost-effective, and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[3] This synthetic context is crucial as it sets our expectation for the presence of the key functional groups: a γ-lactam, an isopropyl group, and a methyl ester.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester, both ¹H and ¹³C NMR will be indispensable.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR signals for the target molecule, assuming a deuterated chloroform (CDCl₃) solvent. The chemical shifts (δ) are estimated based on known values for similar pyrrolidone and ester-containing structures.[2][5][6][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 6.5 - 7.5 | Broad Singlet | 1H | N-H | The lactam proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be variable and is dependent on concentration and solvent. |
| ~ 3.75 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a magnetically equivalent environment and will appear as a sharp singlet. |
| ~ 3.4 - 3.6 | Multiplet | 2H | C5-H₂ | These methylene protons are adjacent to the lactam nitrogen and are expected to be diastereotopic, leading to a complex multiplet. |
| ~ 3.2 - 3.4 | Doublet of Doublets | 1H | C3-H | This proton is coupled to the proton at C4, and its chemical shift is influenced by the adjacent ester and the pyrrolidone ring. |
| ~ 2.4 - 2.6 | Multiplet | 1H | C4-H | This proton is coupled to the proton at C3 and the methine proton of the isopropyl group. |
| ~ 1.8 - 2.0 | Multiplet | 1H | CH (CH₃)₂ | The methine proton of the isopropyl group will be a multiplet due to coupling with the adjacent diastereotopic methyl groups and the proton at C4. |
| ~ 0.9 - 1.1 | Doublet | 6H | CH(C H₃)₂ | The two methyl groups of the isopropyl substituent are diastereotopic and will likely appear as two distinct doublets, though they may overlap to form what appears as a single doublet. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR signals are tabulated below, providing a map of the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 175 | C2 (C =O, lactam) | The carbonyl carbon of the γ-lactam is expected in this region. |
| ~ 172 | C =O (ester) | The ester carbonyl carbon is typically found at a slightly lower chemical shift than the amide carbonyl. |
| ~ 52 | O-C H₃ | The methyl carbon of the ester. |
| ~ 48 | C3 | The carbon bearing the ester group. |
| ~ 45 | C5 | The methylene carbon adjacent to the lactam nitrogen. |
| ~ 40 | C4 | The carbon bearing the isopropyl group. |
| ~ 30 | C H(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~ 20 | CH(C H₃)₂ | The methyl carbons of the isopropyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
IV. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For our target molecule, with a molecular formula of C₉H₁₅NO₃, the expected monoisotopic mass is approximately 185.1052 g/mol .
Predicted Mass Spectrum Fragmentation
Under electron ionization (EI), the following key fragments are anticipated.[8][9][10]
| Predicted m/z | Fragment Ion | Rationale for Fragmentation |
| 185 | [M]⁺ | The molecular ion peak. |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 154 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 142 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 126 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 84 | [C₄H₆NO]⁺ | Cleavage of the pyrrolidone ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): Perform HRMS to confirm the elemental composition of the molecular ion, which should match C₉H₁₅NO₃.
V. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted FTIR Absorption Bands
The following table summarizes the expected key IR absorption bands for our target molecule.[11][12]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200 | N-H stretch | Secondary amide (lactam) |
| 2960-2850 | C-H stretch | Aliphatic (isopropyl and ring CH/CH₂) |
| ~ 1735 | C=O stretch | Ester |
| ~ 1680 | C=O stretch | Amide (γ-lactam) |
| ~ 1200 | C-O stretch | Ester |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
VI. Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process, from the synthesized compound to the final structural confirmation.
Caption: A workflow diagram illustrating the multi-technique approach to structural elucidation.
VII. Conclusion: A Confirmed Molecular Identity
By systematically applying NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, and by critically analyzing the resulting data, we can build a comprehensive and validated structural profile of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid methyl ester. The convergence of the predicted and experimental data from these orthogonal techniques provides the high degree of confidence required in research and drug development. This rigorous analytical approach ensures that subsequent biological and pharmacological studies are based on a well-characterized and unambiguous molecular entity.
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